Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-

Description

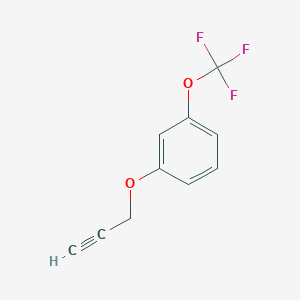

The compound "Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-" is a substituted benzene derivative featuring two distinct functional groups:

- 1-(2-propyn-1-yloxy): A propargyl ether group, which introduces an alkyne moiety capable of participating in click chemistry or serving as a reactive handle for further derivatization.

- 3-(trifluoromethoxy): A trifluoromethoxy group, known for its strong electron-withdrawing nature and lipophilicity, which enhances metabolic stability and influences intermolecular interactions.

Properties

Molecular Formula |

C10H7F3O2 |

|---|---|

Molecular Weight |

216.16 g/mol |

IUPAC Name |

1-prop-2-ynoxy-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H7F3O2/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h1,3-5,7H,6H2 |

InChI Key |

ZKWPXRCXYPTDPF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- typically involves the reaction of a benzene derivative with appropriate alkynyl and trifluoromethoxy reagents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Industry: In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The propyn-1-yloxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Research Implications and Gaps

- Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature may stabilize negative charges, influencing the compound’s behavior in catalytic or biological systems.

- Safety Data : While analogs like those in and highlight hazards (e.g., requiring medical consultation), specific toxicological data for the target compound remain unverified.

Biological Activity

Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-, also known by its CAS number 1141049-59-3, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure

The compound features a benzene ring substituted with a propynyl ether and a trifluoromethoxy group. Its structural formula can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of benzene derivatives is often linked to their ability to interact with biological macromolecules such as proteins and nucleic acids. This compound's specific interactions and effects are still under investigation, but several studies indicate potential implications in various biological processes.

- DNA Interaction : Similar compounds have shown the ability to form adducts with DNA, leading to mutations and potential carcinogenic effects. For instance, p-benzoquinone, a metabolite of benzene, forms adducts with DNA bases which can disrupt normal cellular processes .

- Enzyme Inhibition : Some studies have suggested that benzene derivatives may inhibit certain enzymes involved in metabolic pathways, although specific data on this compound is limited.

Case Studies

- Toxicity Studies : A study examining the effects of benzene metabolites indicated that compounds similar to benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- can induce cytotoxicity in human cell lines. The formation of reactive oxygen species (ROS) was noted as a contributing factor to cell death .

- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties against various bacterial strains. For example, compounds synthesized from similar benzene derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.